molecular formula C8H4N2<br>C6H4(CN)2<br>C8H4N2 B049051 Phthalonitrile CAS No. 91-15-6

Phthalonitrile

Cat. No. B049051
CAS RN: 91-15-6
M. Wt: 128.13 g/mol
InChI Key: XQZYPMVTSDWCCE-UHFFFAOYSA-N
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Description

Phthalonitrile is an organic compound with the formula C6H4(CN)2. It is an off-white crystal solid at room temperature and is a derivative of benzene, containing two adjacent nitrile groups . As a newly developed thermosetting resin, phthalonitrile resin has shown potential applications in the electronics field due to its unique properties such as low dielectric loss, a densely cross-linked network, and an abundant polyaromatic structure, high thermal stability, and mechanical properties .


Synthesis Analysis

Phthalonitrile is produced industrially in a single-stage continuous process, by the ammoxidation of o-xylene at 480 °C. The reaction is catalyzed by vanadium oxide-antimony-oxide in a fluidized bed reactor . Silicon-containing bis-phthalonitrile (SiPN) resin has been synthesized via a multi-step synthetic route . Mono- and novel bis-adamantylated resorcinols have been synthesized via Amberlyst-15 solid acid resin-catalyzed Friedel–Crafts alkylation reaction .


Molecular Structure Analysis

Phthalonitrile is a derivative of benzene, containing two adjacent nitrile groups . The constructed polycondensed rings in the phthalonitrile resins after high-temperature annealing enable them to serve as conductive materials .


Chemical Reactions Analysis

The rate-determining step in the curing mechanism of phthalonitrile resins promoted by aromatic amines is the initial nucleophilic addition of amines with nitrile groups on phthalonitrile to generate an amidine intermediate . Phthalonitrile is the precursor to phthalocyanine pigments, a very common organic pigment. Such pigments are generated through the reaction of phthalonitrile with various metal precursors .


Physical And Chemical Properties Analysis

Phthalonitrile resin has unique properties such as low dielectric loss, a densely cross-linked network, and an abundant polyaromatic structure, high thermal stability, and mechanical properties . The BPh-Q exhibited much better solubility, faster curing speed, and lower curing temperature compared with pure BPh and BPh modified with bisphenol A .

Scientific Research Applications

Electronic Applications

Phthalonitrile resins have shown potential applications in the electronics field due to their unique properties such as low dielectric loss, a densely cross-linked network, and an abundant polyaromatic structure . They also exhibit high thermal stability and mechanical properties .

Dielectrics

Phthalonitrile resins can be used in electronic applications as dielectrics . Dielectrics are materials that do not conduct electricity and are used in various electronic devices.

Ray Shielding Materials

Phthalonitrile resins can be used as ray shielding materials . These materials are used to protect against harmful radiation.

Electromagnetic Wave-Transparent Materials

Phthalonitrile resins can be used as electromagnetic wave-transparent materials . These materials allow electromagnetic waves to pass through them without significant attenuation.

Electromagnetic Interference (EMI) Shielding Materials

Phthalonitrile resins can be used as EMI shielding materials . These materials are used to block or reduce the amount of electromagnetic interference in electronic devices.

Supercapacitors

Phthalonitrile resins can be used in the manufacturing of supercapacitors . Supercapacitors are energy storage devices that have higher power density than batteries.

Magnetoresistance (MR) Materials

Phthalonitrile resins can be used as MR materials . These materials change their resistance in response to a magnetic field.

Heat-Resistant Materials

Phthalonitrile resins modified by Si–B–C–N precursors have excellent heat resistance . They can serve at high-temperature environments (from 500 to 900 °C) . This makes them suitable for use in aerospace applications .

Mechanism of Action

Target of Action

Phthalonitrile primarily targets aromatic amines . Aromatic amines play a vital role in the curing reaction of phthalonitrile resins . They are involved in the initial nucleophilic addition with nitrile groups on phthalonitrile to generate an amidine intermediate .

Mode of Action

The mode of action of phthalonitrile involves a series of reactions. The rate-determining step is the initial nucleophilic addition of amines with nitrile groups on phthalonitrile to generate an amidine intermediate . The amines play a vital role in the H-transfer promoter throughout the curing reaction . The amidine and isoindoline are the critical intermediates, which can readily react with phthalonitrile through 6-membered transition states .

Biochemical Pathways

The biochemical pathway of phthalonitrile involves the intramolecular cyclization of amidine intermediates, which is a vital step in forming isoindoline intermediates . This process can be significantly promoted by amines . The proposed curing reaction pathways are kinetically more favorable than the previously reported ones, which can account for the formation of triazine, polyisoindoline, and phthalocyanine .

Pharmacokinetics

It’s worth noting that phthalonitrile resins have unique properties such as low dielectric loss, a densely cross-linked network, and an abundant polyaromatic structure, high thermal stability, and mechanical properties .

Result of Action

The result of the action of phthalonitrile is the formation of high-performance resins. These resins have potential applications in the electronics field due to their unique properties . They serve as conductive materials after high-temperature annealing . The resins are used in electronic applications including dielectrics, ray shielding materials, electromagnetic wave-transparent materials, electromagnetic interference (EMI) shielding materials, supercapacitors, and magnetoresistance (MR) materials .

Action Environment

The superior high-temperature resistance of phthalonitrile resins shows great application potential in extreme environments . The high rigidity and strong intermolecular force lead to a high melting point and harsh processing conditions . To improve the processability of phthalonitrile resins, Si–O–Si chain segments with long bond lengths and large bond angles were introduced .

Safety and Hazards

Phthalonitrile may form combustible dust concentrations in air. It is toxic if swallowed, in contact with skin, or if inhaled . Handling should be done in a well-ventilated place with suitable protective clothing .

Future Directions

Phthalonitrile resin has shown potential applications in the electronics field recently due to its unique properties . The boron element was incorporated into phthalonitrile resins to improve the processibility and thermal stability . This knowledge will have great impacts on the field and facilitate researchers to seek new functions and applications of phthalonitrile resins for electronic devices in the future .

properties

IUPAC Name

benzene-1,2-dicarbonitrile
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InChI

InChI=1S/C8H4N2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H
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InChI Key

XQZYPMVTSDWCCE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C#N)C#N
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Molecular Formula

Record name PHTHALODINITRILE
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Related CAS

27599-82-2
Record name 1,2-Benzenedicarbonitrile, homopolymer
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DSSTOX Substance ID

DTXSID8029604
Record name 1,2-Benzenedicarbonitrile
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Molecular Weight

128.13 g/mol
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Physical Description

Beige solid; [Hawley] Off-white or beige powder; [MSDSonline], YELLOW CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR.
Record name 1,2-Benzenedicarbonitrile
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Boiling Point

304.5 °C
Record name PHTHALODINITRILE
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Flash Point

162 °C
Record name 1,2-Benzenedicarbonitrile
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Solubility

Soluble in alcohol and ether, Soluble in acetone and benzene., In water, 395 mg/l @ 25 °C., Solubility in water, g/100ml at 25 °C: 0.06
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Density

1.238 g/cu cm, 1.24 g/cm³
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Vapor Pressure

0.00569 [mmHg], 0.05 millibar @ 20 °C (3.75X10-2 mm Hg), Vapor pressure, Pa at 20 °C: 4
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Mechanism of Action

... systemic cyanide poisoning is suspected.
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Product Name

Phthalonitrile

Color/Form

NEEDLES FROM WATER OR PETROLEUM ETHER, Buff-colored crystals, Faint grayish yellow

CAS RN

91-15-6
Record name Phthalonitrile
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Melting Point

138 °C, 141 °C
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Synthesis routes and methods I

Procedure details

To a 100 ml, 3-necked flask equipped with a thermometer and a Dean-Stark trap was added 5.0 gm (22.9 mmol) of 4,4'-difluorobenzophenone, 8.03 gm (23.9 mmol) of bisphenol A6F, and 50 ml of dimethylacetamide (DMAC). After flushing the mixture for 30 minutes with dry nitrogen, 3.9 gm (28.7 mmol) of pulverized anhydrous potassium carbonate was added with stirring. The reaction mixture was stirred at 70° C. for 1 hour. Toluene was added to the Dean-Stark trap and to the reaction vessel (4 ml). The reaction mixture was refluxed at 145°-150° C. for 24 hours. Water which formed as a by-product was removed by azeotropic distillation. The toluene was removed by distillation while heating to 160° C. Upon cooling to 50° C., 3.10 gm (17.9 mmol) of 4-nitrophthalonitrile was added. Since the reaction mixture was somewhat viscous, the temperature of the mixture was increased to 110° C. and held at this temperature for 18 hours (overnight). FTIR spectroscopy showed the absence of hydroxy and nitro bands. The room temperature mixture was then poured into 300 ml of water with stirring to break the precipitate into a powdery form. The solid precipitate was collected by suction filtration, washed exhaustively with water, and dried to afford 11.5 gm of oligomeric phthalonitrile monomer.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
bisphenol
Quantity
8.03 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two
Quantity
3.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

To a 100 ml, 3-necked flask equipped with a thermometer and a Dean-Stark trap was added 5.0 gm (22.9 mmol) of 4,4'-difluorobenzophenone, 11.56 gm (36.7 mmol) of bisphenol A6F, and 40 ml of dimethylacetamide (DMAC). After flushing the mixture for 30 minutes with dry nitrogen, 7.6 gm (55.1 mmol) of pulverized anhydrous potassium carbonate was added with stirring. The light pink reaction mixture was stirred at 90° C. for 1 hour. Toluene was added to the Dean-Stark trap and to the reaction vessel (4 ml). The reaction mixture was refluxed at 145°-150° C. for 10 hours. Water which formed as a by-product was removed by azeotropic distillation. The toluene was removed by distillation while heating to 160° C. Upon cooling to room temperature, 6.37 gm (36.8 mmol) of 4-nitrophthalonitrile was added. The temperature of reaction mixture was increased to 70° C. and held at this temperature for 16 hours (overnight). The temperature was further increased to 110° C. and held for 1 hour. The room temperature mixture was poured into 400 ml of water with stirring to break the precipitate into a powdery form. The solid precipitate was collected by suction filtration, washed exhaustively with water, and dried to afford 16.9 gm of oligomeric phthalonitrile monomer.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
bisphenol
Quantity
11.56 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
6.37 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

To a 100 ml, 3-necked flask equipped with a thermometer and a Dean-Stark trap was added 5.0 gm (22.9 mmol) of 4,4'-difluorobenzophenone, 11.56 gm (34.4 mmol) of bisphenol A6F, and 80 ml of N-methyl pyrrolidinone (NMP). After flushing the mixture for 30 minutes with dry nitrogen, 7.6 gm (55.1 mmol) of pulverized anhydrous potassium carbonate was added with stirring. The reaction mixture was stirred at 100° C. for 1 hour. Toluene was added to the Dean-Stark trap and to the reaction vessel (4 ml). The reaction mixture was refluxed at 175°-180° C. for 12 hours. Water which formed as a by-product was removed by azeotropic distillation. The reaction temperature was reduced to 160° C. and the toluene was sweep out of the reaction vessel by removing the glass stopper from the 3-necked flash. When the temperature reached 180° C., it was assumed that the toluene had been removed. Upon cooling to room temperature, 3.97 gm (22.9 mmol) of 4-nitrophthalonitrile was added. The temperature of the mixture was increased to 100° C. and held at this temperature for 4 hours. FTIR spectroscopy showed the absence of hydroxy and nitro bands. The room temperature mixture was then poured into 400 ml of water with stirring. The solid precipitate was collected by suction filtration, washed exhaustively with water, and dried to afford 9.1 gm of oligomeric phthalonitrile monomer.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
bisphenol
Quantity
11.56 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
3.97 g
Type
reactant
Reaction Step Three
[Compound]
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

To a 100 ml, 3-necked flask equipped with a thermometer and a Dean-Stark trap was added 12.01 gm (55.1 mmol) of 4,4'-difluorobenzophenone, 20.11 gm (108.1 mmol) of 4,4'-dihydroxybiphenyl, and 70 ml of dimethylacetamide (DMAC). After flushing the mixture for 20 minutes with dry nitrogen, 21.2 gm (153.4 mmol) of pulverized anhydrous potassium carbonate was added with stirring. The Dean-Stark trap was filled with toluene. Five milliliter of toluene was also added to the reaction mixture. The mixture was then heated at 100° C. for 1 hour and at reflux (140° C.) for 12 hours total. During this time, the water formed as a by-product was removed by azeotropic distillation. After refluxing, the toluene was removed by distillation. When the temperature of the reaction mixture had reached 165° C., it was assumed that the toluene had been removed. The reaction temperature was then reduced to 90° C. whereupon 19.0 gm (109.8 mmol) of 4-nitrophthalonitrile was added. The reaction mixture turned purple. The reaction content was then stirred at 95°-100° C. for 16 hours (overnight). The reaction was monitored by FTIR spectroscopy and showed the complete disappearance of the absorptions attributed to the nitro group. The room temperature mixture was poured into 50% aqueous ethanol with stirring. The solid precipitate was collected by suction filtration, washed exhaustively with water, washed with ethanol, and dried to afford 39.8 gm of oligomeric phthalonitrile monomer. A DSC thermogram showed an endothermic transition between 260°-280° C.
Quantity
12.01 g
Type
reactant
Reaction Step One
Quantity
20.11 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods V

Procedure details

To a 100 ml, 3-necked flask equipped with a thermometer and a Dean-Stark trap was added 3.52 gm (16.1 mmol) of 4,4'-difluorobenzophenone, 4.0 gm (21.5 mmol) of 4,4'-dihydroxybiphenyl, and 40 ml of dimethylacetamide (DMAC). After flushing the mixture for 30 minutes with dry nitrogen, 5.0 gm (36.2 mmol) of pulverized anhydrous potassium carbonate was added with stirring. The reaction content was stirred at 90° C. for 1 hour. Toluene was added to the Dean-Stark trap and to the reaction vessel (4 ml). The reaction mixture was refluxed at 145°-150° C. for 10 hours. Water which formed as a by-product was removed by azeotropic distillation. The toluene was removed by distillation while heating to 160° C. Upon cooling to ambient condition, 1.86 gm (10.7 mmol) of 4-nitrophthalonitrile was added. The reaction mixture turned purple. The reaction content was then stirred at the ambient temperature for 2 hours and at 90° C. for 6 hours. The reaction was monitored by FTIR spectroscopy and showed the complete disappearance of the absorptions attributed to the nitro and hydroxyl groups. The room temperature mixture was poured into 200 ml of water with stirring. The solid precipitate was collected by suction filtration, washed exhaustively with water, and dried to afford 7.8 gm of oligomeric phthalonitrile monomer.
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
1.86 g
Type
reactant
Reaction Step Three
[Compound]
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Phthalonitrile
Reactant of Route 2
Phthalonitrile
Reactant of Route 3
Phthalonitrile
Reactant of Route 4
Reactant of Route 4
Phthalonitrile
Reactant of Route 5
Reactant of Route 5
Phthalonitrile
Reactant of Route 6
Phthalonitrile

Q & A

Q1: What is the molecular structure of phthalonitrile?

A1: Phthalonitrile, also known as 1,2-dicyanobenzene, is an aromatic compound with two cyano (CN) groups attached to adjacent carbon atoms on a benzene ring.

Q2: What is the molecular formula and weight of phthalonitrile?

A2: The molecular formula of phthalonitrile is C8H4N2. Its molecular weight is 128.13 g/mol.

Q3: What are some spectroscopic methods used to characterize phthalonitrile?

A3: Common spectroscopic techniques used to characterize phthalonitrile include infrared (IR) [], Raman [], and nuclear magnetic resonance (NMR) spectroscopy [, , ]. These techniques help identify functional groups and analyze the structure of the compound.

Q4: How does the structure of phthalonitrile relate to its reactivity?

A4: The presence of two electron-withdrawing cyano groups on the benzene ring makes phthalonitrile susceptible to nucleophilic aromatic substitution reactions. This reactivity allows for the introduction of various substituents, leading to a diverse range of phthalonitrile derivatives [, , , ].

Q5: What is the primary application of phthalonitrile?

A5: Phthalonitrile serves as a key precursor in the synthesis of phthalocyanines [, , ], macrocyclic compounds with diverse applications in areas like dyes, sensors, and photodynamic therapy.

Q6: How are phthalocyanines synthesized from phthalonitrile?

A6: Phthalocyanines are typically synthesized via cyclotetramerization of phthalonitrile derivatives. This reaction often involves heating the phthalonitrile in the presence of a metal salt (e.g., zinc acetate) and a base (e.g., lithium octoxide) [, , , ].

Q7: How does the substitution pattern on phthalonitrile affect phthalocyanine formation?

A7: The position and nature of substituents on the phthalonitrile ring significantly influence the regioselectivity of phthalocyanine formation. For instance, bulky substituents in specific positions can lead to the formation of monoisomeric phthalocyanines [], which are advantageous for specific applications.

Q8: How does the "gem-dimethyl effect" relate to phthalocyanine synthesis?

A8: Research has shown that bisphthalonitriles connected by certain alkyl chains, such as those exhibiting the "gem-dimethyl effect", are more likely to undergo successful macrocyclization to form mononuclear phthalocyanines [].

Q9: What are phthalonitrile resins and what are their key properties?

A9: Phthalonitrile resins are high-performance polymers formed by the polymerization of phthalonitrile monomers. They exhibit exceptional thermal stability [, , , ], mechanical strength [, , , , ], and chemical resistance, making them suitable for demanding applications.

Q10: What challenges are associated with the processing of phthalonitrile resins?

A10: Phthalonitrile resins typically possess high melting points and narrow processing windows, which can pose challenges for their processing and fabrication [, , ].

Q11: How can the processability of phthalonitrile resins be improved?

A11: Several strategies have been explored to improve the processability of phthalonitrile resins, including:

  • Introducing flexible linkages: Incorporating flexible siloxane [] or polybenzoxazine segments [, ] into the phthalonitrile structure can enhance flexibility and processability.
  • Using curing additives: Adding specific curing agents or additives can lower the curing temperature and broaden the processing window [, , ].
  • Blending with other resins: Blending phthalonitrile resins with other polymers, such as epoxy resins [] or novolac resins [], can modify their properties and improve processability.

Q12: What are some notable applications of phthalonitrile-based materials?

A12: Due to their exceptional properties, phthalonitrile-based materials find applications in various fields:

  • High-temperature composites: Phthalonitrile resins are used as matrix materials for high-performance composites reinforced with carbon fiber [, ] or glass fiber []. These composites are utilized in aerospace, marine, and other demanding environments.
  • Adhesives: Phthalonitrile resins exhibit excellent adhesion to various substrates and can be used as high-temperature adhesives [].
  • Electronic materials: Phthalonitrile-based materials with low dielectric constants are suitable for microelectronic packaging and other electronic applications [].

Q13: How is computational chemistry employed in phthalonitrile research?

A13: Computational chemistry plays a crucial role in understanding the properties and behavior of phthalonitrile derivatives. Density functional theory (DFT) calculations, for example, are used to investigate electronic structures, spectral properties, and reaction mechanisms [, , ].

Q14: How does the structure-activity relationship (SAR) guide phthalonitrile research?

A14: SAR studies explore the relationship between the chemical structure of phthalonitrile derivatives and their activity, potency, or selectivity in various applications. By systematically modifying the structure and evaluating the resulting changes in properties, researchers can design and optimize phthalonitrile-based materials for specific applications [, , , ].

Q15: How does the post-curing temperature affect the long-term thermal oxidative stability of phthalonitrile thermosets?

A15: Studies have shown that higher post-curing temperatures can negatively impact the long-term thermal oxidative stability of phthalonitrile-based materials []. This highlights the importance of optimizing curing conditions to balance mechanical properties with long-term performance.

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